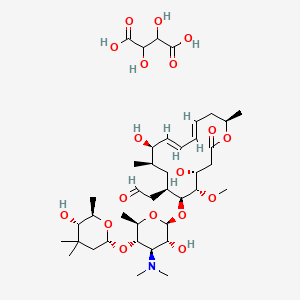
2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl) benzofuran
Vue d'ensemble
Description
2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran is an organic compound with the molecular formula C19H16I2O3 and a molecular weight of 546.14 g/mol . This compound is known for its off-white to pale beige solid form and is slightly soluble in DMSO and methanol . It is related to Amiodarone, a non-selective ion channel blocker, and is often referred to as Amiodarone EP Impurity D .
Applications De Recherche Scientifique
2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran has several scientific research applications:
Mécanisme D'action
Target of Action
The primary target of 2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran is the non-selective ion channels . This compound is an analog of Amiodarone, a well-known anti-arrhythmic drug .
Mode of Action
2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran interacts with its targets by inhibiting the ion channels . This inhibition is competitive, meaning it competes with other molecules for the same binding site .
Biochemical Pathways
The compound affects the thyroid hormone pathway by competitively inhibiting 5′-T4 (thyroxine) deiodination . This inhibition can affect various downstream effects related to thyroid hormone function, including metabolism, growth, and development.
Pharmacokinetics
It is slightly soluble in dmso and methanol when heated and sonicated . Its pKa is predicted to be 4.84±0.25 , which may affect its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of 2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran’s action are primarily related to its anti-arrhythmic properties . By inhibiting non-selective ion channels, it can help regulate heart rhythm.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran. For instance, its solubility in different solvents suggests that it may be more effective in certain environments . .
Analyse Biochimique
Biochemical Properties
2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran has been demonstrated to competitively inhibit 5′-T4 (thyroxine) deiodination . This suggests that it interacts with enzymes involved in the deiodination of thyroxine, a crucial hormone in metabolism regulation.
Cellular Effects
The specific cellular effects of 2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran are not fully known. As an analog of Amiodarone, it may share some of its cellular effects. Amiodarone is known to affect various types of cells and cellular processes, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an analog of Amiodarone, it may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
The synthesis of 2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran involves several steps:
Analyse Des Réactions Chimiques
2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the removal of iodine atoms.
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran is unique due to its specific structure and iodine content. Similar compounds include:
Amiodarone: A well-known antiarrhythmic drug with a similar benzofuran structure but different functional groups.
Azimilide: Another antiarrhythmic agent with a different mechanism of action but related structural features.
Dronedarone: A derivative of Amiodarone with modifications to reduce side effects.
These compounds share structural similarities but differ in their specific functional groups and pharmacological properties, highlighting the uniqueness of 2-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran .
Propriétés
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16I2O3/c1-2-3-7-16-17(12-6-4-5-8-15(12)24-16)18(22)11-9-13(20)19(23)14(21)10-11/h4-6,8-10,23H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFMEGSMKIHDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16I2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173164 | |
| Record name | L-3373 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951-26-4 | |
| Record name | (2-Butyl-3-benzofuranyl)(4-hydroxy-3,5-diiodophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-3373 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001951264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1951-26-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-3373 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-butylbenzofuran-3-yl) (4-hydroxy-3,5-diiodophenyl) ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-1086 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8YC83C05N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















